molecular formula C25H20Cl2N4O B2850203 6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE CAS No. 865616-66-6

6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE

Cat. No.: B2850203
CAS No.: 865616-66-6
M. Wt: 463.36
InChI Key: MPBJCJBVIGUKSE-UHFFFAOYSA-N
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Description

6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinazoline core, which is a fused heterocyclic system, and is substituted with chlorophenyl and piperazinyl ketone groups.

Preparation Methods

The synthesis of 6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method for synthesizing quinazoline derivatives is the Aza-Diels-Alder reaction, which involves the coupling of an imine and an electron-rich alkene . Additionally, metal-catalyzed reactions, such as Suzuki-Miyaura coupling, are often employed to introduce various substituents onto the quinazoline core .

Industrial production methods for this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted reactions, phase-transfer catalysis, and other advanced techniques .

Chemical Reactions Analysis

6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and therapeutic potential compared to other quinazoline derivatives.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(6-chloro-4-phenylquinazolin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N4O/c26-19-8-6-18(7-9-19)24(32)30-12-14-31(15-13-30)25-28-22-11-10-20(27)16-21(22)23(29-25)17-4-2-1-3-5-17/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBJCJBVIGUKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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